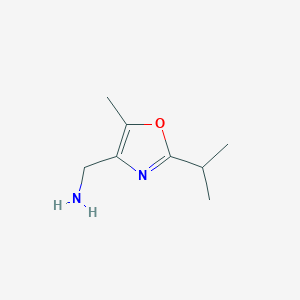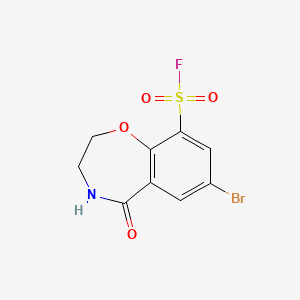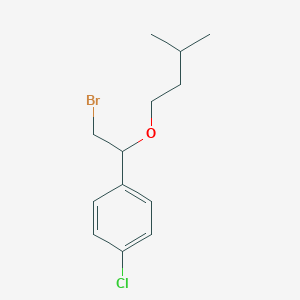
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromine atom, a chlorine atom, and an alkoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4-chlorobenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-chlorobromobenzene.
Alkylation: The brominated product is then subjected to an alkylation reaction with 1-(3-methylbutoxy)ethanol in the presence of a strong base like sodium hydride. This step introduces the alkoxyethyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonium ions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alkane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or sulfur trioxide for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include 1-[2-hydroxy-1-(3-methylbutoxy)ethyl]-4-chlorobenzene or 1-[2-amino-1-(3-methylbutoxy)ethyl]-4-chlorobenzene.
Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives of the original compound.
Reduction: The major product is the corresponding alkane derivative.
科学的研究の応用
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biomolecules or the development of chemical probes.
作用機序
The mechanism of action of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Electrophilic Aromatic Substitution: The benzene ring undergoes a two-step process where the electrophile forms a sigma-bond with the ring, followed by the loss of a proton to restore aromaticity.
Reduction: The reducing agent donates electrons to the compound, breaking the carbon-bromine bond and forming a new carbon-hydrogen bond.
類似化合物との比較
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene can be compared with other similar compounds, such as:
1-[2-bromo-1-(2-methylbutoxy)ethyl]-4-chlorobenzene: Similar structure but with a different alkoxy group.
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.
The uniqueness of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
分子式 |
C13H18BrClO |
|---|---|
分子量 |
305.64 g/mol |
IUPAC名 |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
InChIキー |
NPDKFVIPJHJDPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(CBr)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


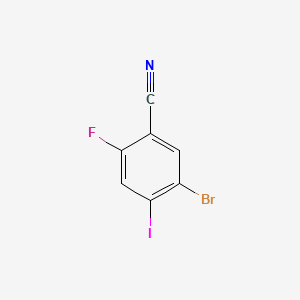
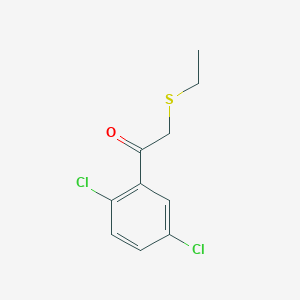
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)

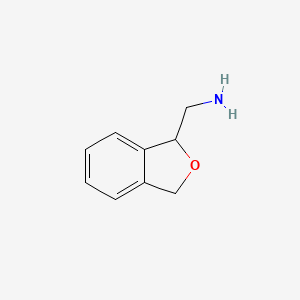
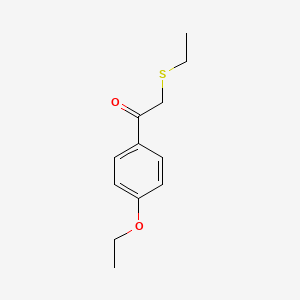

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)

